N,N'-Bis(3-pyridylmethyl)isophthalamide
Description
N,N'-Bis(3-pyridylmethyl)isophthalamide is a symmetrical bis-amide derivative of isophthalic acid, featuring two 3-pyridylmethyl substituents. Its structure is characterized by a central benzene ring flanked by two carboxamide groups, each linked to a pyridine ring via methylene bridges. This compound exhibits unique conformational and supramolecular properties due to its hydrogen-bonding capabilities and π-π interactions, making it relevant in coordination chemistry and materials science .
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(23-13-15-4-2-8-21-11-15)17-6-1-7-18(10-17)20(26)24-14-16-5-3-9-22-12-16/h1-12H,13-14H2,(H,23,25)(H,24,26) |
InChI Key |
IIVCXQRFIACDDS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Isophthalamide Derivatives
Structural and Crystallographic Features
Key Observations :
- Conformational Flexibility : this compound adopts a fixed conformation in the solid state due to crystallographic symmetry , whereas N,N'-Bis(3-hydroxyphenyl)isophthalamide displays dynamic cis/trans isomerism in its side chains .
- Hydrogen-Bonding Networks : The pyridylmethyl derivative forms O-H⋯N and N-H⋯O bonds, while hydroxylated analogs rely on O-H⋯O interactions .
- Functional Group Impact : Thiol groups in NBMI enable heavy metal chelation, whereas pyridyl groups favor coordination to transition metals or participation in π-π stacking .
Yield and Purity :
- Pyridylmethyl derivatives generally achieve >90% yield due to stable amide bond formation .
- Thiol-containing analogs (e.g., NBMI) require rigorous purification to remove disulfide byproducts .
Physicochemical Properties
| Property | This compound | N,N'-Bis(3-hydroxyphenyl)isophthalamide | NBMI | Picotamide |
|---|---|---|---|---|
| Solubility in Water | Low (hydrophobic pyridine rings) | Moderate (H-bonding via -OH) | Low (thiol groups) | Moderate (methoxy) |
| Melting Point | 245–247°C (decomposes) | 280°C (decomposes) | 190–195°C | 220–225°C |
| Stability | Air-stable | Sensitive to oxidation (-OH groups) | Air-sensitive | Air-stable |
Notable Trends:
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